

Application Notes and Protocols for EBI-907 In Vivo Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the anti-tumor efficacy of **EBI-907**, a potent and selective BRAFV600E inhibitor. While the specific data presented herein pertains to colorectal cancer and melanoma models, the protocol can be adapted for other cancer types, such as bladder cancer, bearing the BRAFV600E mutation.

Introduction

EBI-907 is a novel small molecule inhibitor targeting the BRAFV600E mutation, a key driver in a significant portion of human cancers, including melanoma and colorectal cancer.[1] It has demonstrated potent anti-tumor activity in preclinical models by selectively suppressing the ERK signaling pathway in BRAF mutant tumors.[1] **EBI-907** has shown superior efficacy compared to Vemurafenib in regressing tumor growth in xenograft mouse models.[1] This document outlines the protocols for evaluating **EBI-907**'s efficacy in vivo, presenting key data from preclinical studies, and visualizing the experimental workflow and underlying signaling pathway.

Data Presentation



Table 1: In Vivo Efficacy of EBI-907 in Colo-205

Colorectal Cancer Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Treatment Duration (days)	Tumor Growth Inhibition (%)	Reference
EBI-907	20	Twice Daily (bid)	14	75	[1]
EBI-907	60	Twice Daily (bid)	14	95 (near complete remission)	[1]
PLX-4720 (Vemurafenib analog)	60	Twice Daily (bid)	14	Not explicitly quantified, but less effective than EBI-907 at 60 mg/kg	[1]
Vehicle Control	-	Twice Daily (bid)	14	0	[1]

Table 2: In Vivo Efficacy of EBI-907 in A375 Melanoma Xenograft Model



Treatment Group	Dose (mg/kg)	Dosing Schedule	Treatment Duration (days)	Tumor Volume Reduction after 10 days (%)	Reference
EBI-907	15	Twice Daily (bid)	15	~75	[1]
EBI-907	50	Twice Daily (bid)	15	~75	[1]
Vemurafenib (PLX4032)	50	Twice Daily (bid)	15	40	[1]
Vehicle Control	-	Twice Daily (bid)	15	0	[1]

Note: All treatments were reported to be well-tolerated with no significant changes in body weight.[1]

Experimental ProtocolsCell Line Culture

- Cell Lines:
 - Colo-205 (human colorectal adenocarcinoma, BRAFV600E)
 - A375 (human malignant melanoma, BRAFV600E)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Passage cells every 2-3 days to maintain exponential growth.

Animal Husbandry



- Animal Model: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-SCID), 6-8 weeks old.
- Housing: House animals in a specific pathogen-free (SPF) facility in sterile, filtered-air cages with access to autoclaved food and water ad libitum.
- Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.

Tumor Inoculation (Subcutaneous Xenograft Model)

- Harvest cultured tumor cells (Colo-205 or A375) during the exponential growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel Basement Membrane Matrix.
- Inject 5 x 106 to 10 x 106 cells in a volume of 100-200 μL subcutaneously into the right flank
 of each mouse.

Tumor Monitoring and Grouping

- Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.
- Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

Drug Preparation and Administration

- **EBI-907** Formulation: Prepare a suspension of **EBI-907** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
- Dosing: Administer **EBI-907** orally (p.o.) via gavage twice daily (bid) at the desired concentrations (e.g., 15, 20, 50, or 60 mg/kg).

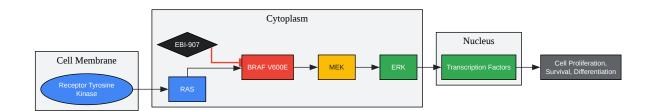


- Control Groups: Administer the vehicle alone to the control group and a reference compound (e.g., Vemurafenib) to a comparator group, following the same schedule.
- Treatment Duration: Continue treatment for a specified period, typically 14-15 days.[1]

Efficacy Evaluation and Endpoint

- Tumor Growth: Continue to measure tumor volume twice weekly throughout the study.
- Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

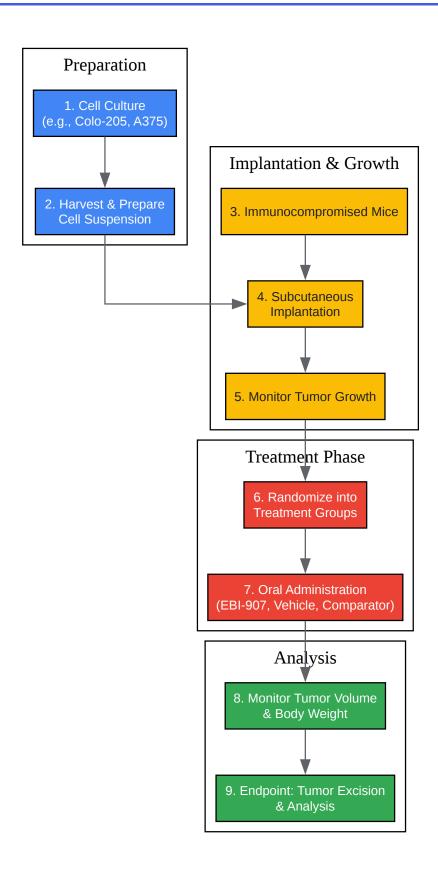
Mandatory Visualizations



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Caption: **EBI-907** inhibits the constitutively active BRAF V600E mutant, blocking the MAPK/ERK signaling pathway.





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Caption: Experimental workflow for evaluating **EBI-907** efficacy in a subcutaneous xenograft model.

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References

- 1. EBI-907, a novel BRAFV600E inhibitor, has potent oral anti-tumor activity and a broad kinase selectivity profile - PMC [pmc.ncbi.nlm.nih.gov]
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